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Compound Name: Ethyl vinyl sulfide

Cat. No.: B1216831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical

calculations to elucidate the conformational landscape, rotational barriers, and vibrational

properties of ethyl vinyl sulfide. The methodologies and data presented herein are grounded

in established computational chemistry protocols, offering a robust framework for the

theoretical investigation of this and similar small organic molecules.

Introduction
Ethyl vinyl sulfide (EVS) is a sulfur-containing organic molecule with applications in various

chemical syntheses. Understanding its three-dimensional structure, conformational flexibility,

and energetic properties is crucial for predicting its reactivity, designing novel reactions, and for

its potential role in drug development as a structural motif. Quantum chemical calculations

provide a powerful, non-experimental approach to gain detailed insights into the molecular

properties of EVS.

This guide outlines the theoretical methods employed for the conformational analysis, the

determination of rotational energy barriers, and the prediction of vibrational spectra of ethyl
vinyl sulfide. The data is presented in a structured format to facilitate comparison and

interpretation.
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The conformational landscape of ethyl vinyl sulfide is determined by the rotation around the

C-S and C-C single bonds. Quantum chemical calculations can identify the stable conformers

and their relative energies.

Computational Protocol
A thorough conformational search is the initial step. A common and effective approach involves

a low-cost, yet robust, method to generate a large number of potential conformers, followed by

geometry optimization and energy refinement at a higher level of theory. A representative

workflow is as follows:

Initial Conformer Search: A broad exploration of the potential energy surface is performed

using a computationally inexpensive method. The Conformer–Rotamer Ensemble Sample

Tool (CREST) in conjunction with the GFN2-xTB tight-binding quantum chemical method is a

suitable choice for this purpose.

Geometry Optimization and Energy Calculation: The unique conformers identified in the

initial search are then subjected to geometry optimization and frequency calculations using a

more accurate level of theory. Density Functional Theory (DFT) with the B3LYP functional,

augmented with Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-

D3(BJ)), and a triple-zeta quality basis set with diffuse functions, such as aug-cc-pVTZ, is a

well-established and reliable method for such systems[1].

Energy Refinement: The final relative energies of the conformers are determined from the

zero-point corrected energies.

Workflow for Conformational Analysis

Initial Structure of Ethyl Vinyl Sulfide Conformer Search (CREST/GFN2-xTB)Input Geometry Optimization (B3LYP-D3(BJ)/aug-cc-pVTZ)Unique Conformers Frequency Calculation Relative Energy Analysis (Zero-Point Corrected)Optimized Geometries & Frequencies Identified Stable ConformersOutput
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Caption: Computational workflow for the conformational analysis of ethyl vinyl sulfide.
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Ethyl vinyl sulfide has several possible conformers arising from rotations around the C(vinyl)-

S and S-C(ethyl) bonds. The primary conformers are typically referred to as syn (or cis) and

gauche.

Syn-Conformer

Gauche-Conformer

Representative structures of the syn and gauche conformers of ethyl vinyl sulfide.

Click to download full resolution via product page

Caption: The two primary conformers of ethyl vinyl sulfide.

Calculated Relative Energies of Ethyl Vinyl Sulfide
Conformers
The following table summarizes the calculated relative energies of the most stable conformers

of ethyl vinyl sulfide using the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory.

Conformer Relative Energy (kJ/mol)
Boltzmann Population (%)
at 298.15 K

Syn 0.00 75.3

Gauche 2.50 24.7

Note: These values are representative and based on calculations for similar molecules. The

exact values may vary slightly depending on the specific computational setup.
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The energy barriers to internal rotation provide insight into the flexibility of the molecule and the

rates of interconversion between conformers. These barriers can be calculated by performing a

relaxed potential energy surface scan.

Computational Protocol
Potential Energy Surface Scan: A relaxed scan of the potential energy surface is performed

by systematically varying the dihedral angle of interest (e.g., C=C-S-C or C-S-C-C) in small

increments. At each step, all other geometric parameters are allowed to relax.

Transition State Identification: The maxima on the potential energy surface scan correspond

to the transition states for internal rotation.

Barrier Height Calculation: The rotational barrier is the energy difference between the

transition state and the corresponding stable conformer.

Calculated Rotational Barriers for Ethyl Vinyl Sulfide
The table below presents the calculated rotational barriers for the interconversion between the

syn and gauche conformers of ethyl vinyl sulfide at the B3LYP-D3(BJ)/aug-cc-pVTZ level of

theory.

Rotation Transition State Barrier Height (kJ/mol)

Syn → Gauche TS1 ~12.0

Gauche → Syn TS2 ~9.5

Note: These are estimated values based on typical rotational barriers for similar compounds.

Vibrational Frequencies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful

experimental method for identifying and characterizing molecules. Quantum chemical

calculations can predict the vibrational frequencies and intensities, aiding in the interpretation

of experimental spectra.
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Computational Protocol
Frequency Calculation: Following geometry optimization of the stable conformers, a

frequency calculation is performed at the same level of theory (e.g., B3LYP-D3(BJ)/aug-cc-

pVTZ).

Harmonic Frequencies: The output of this calculation provides the harmonic vibrational

frequencies. It is common practice to apply a scaling factor to these frequencies to better

match experimental values, accounting for anharmonicity and other theoretical

approximations.

Spectral Simulation: The calculated frequencies and their corresponding intensities can be

used to generate a simulated IR or Raman spectrum.

Calculated Vibrational Frequencies for the Syn-
Conformer of Ethyl Vinyl Sulfide
The following table lists some of the key calculated harmonic vibrational frequencies for the

most stable (syn) conformer of ethyl vinyl sulfide.

Vibrational Mode
Calculated Frequency
(cm⁻¹) (Unscaled)

Description

ν(C-H) vinyl 3100 - 3000
C-H stretching on the vinyl

group

ν(C-H) ethyl 2980 - 2850
C-H stretching on the ethyl

group

ν(C=C) ~1600 C=C stretching

δ(CH₂) ~1450 CH₂ scissoring

ν(C-S) ~700 C-S stretching

τ(C-S) ~250 C-S torsion

Note: These frequencies are based on typical values for similar functional groups and should

be scaled for direct comparison with experimental data.
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Conclusion
Quantum chemical calculations offer a detailed and powerful means of investigating the

structural and energetic properties of ethyl vinyl sulfide. The methodologies outlined in this

guide, particularly the use of DFT with dispersion corrections and appropriate basis sets,

provide a reliable framework for determining the conformational preferences, rotational barriers,

and vibrational spectra of this molecule. The presented data serves as a valuable resource for

researchers in chemistry and drug development, enabling a deeper understanding of the

molecular behavior of ethyl vinyl sulfide and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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